

Potential Biological Activity of Chloropyrazine Piperidine Compounds

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Compound of Interest

Compound Name: *1-(3-Chloropyrazin-2-yl)piperidin-3-amine*

CAS No.: 1936555-07-5

Cat. No.: B1434301

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Executive Summary

The chloropyrazine-piperidine scaffold represents a distinct subclass of nitrogen-heterocyclic pharmacophores, merging the electron-deficient pyrazine core with the lipophilic, basic piperidine ring. Unlike their ubiquitously studied piperazine analogues (e.g., the serotonin agonist MK-212), chloropyrazine piperidines exhibit a unique physicochemical profile characterized by enhanced lipophilicity (LogP) and altered hydrogen-bonding potential.

This guide analyzes the therapeutic utility of this scaffold, specifically highlighting its emerging role in non-small cell lung carcinoma (NSCLC) therapeutics, antimycobacterial agents, and CNS-active ligands. We provide actionable synthetic protocols and mechanistic insights, positioning this chemotype as a versatile tool for fragment-based drug design (FBDD).

Chemical Architecture & SAR Logic

The Pharmacophore Triad

The biological efficacy of this scaffold rests on three structural pillars:

- The Pyrazine Core (Bioisostere): Acts as a 1,4-diazine spacer. Its electron-deficiency (due to two nitrogen atoms) lowers the pKa of attached amines compared to phenyl rings, improving oral bioavailability.

- The Chlorine Substituent (Metabolic Shield):
 - Electronic Effect: Withdraws electrons, activating the ring for Nucleophilic Aromatic Substitution (SNAr) during synthesis.
 - Metabolic Effect: Blocks P450-mediated oxidation at the vulnerable C-position, extending half-life ().
 - Lipophilicity: Increases LogP (units), facilitating Blood-Brain Barrier (BBB) penetration.
- The Piperidine Ring (Basic Terminus): Provides a hydrophobic bulk and a protonatable nitrogen (at physiological pH) essential for ionic interactions with Asp/Glu residues in GPCR binding pockets (e.g., 5-HT receptors).

Piperidine vs. Piperazine

While piperazine contains a secondary nitrogen acting as a hydrogen bond donor/acceptor, the piperidine ring is purely hydrophobic at the 4-position. This substitution significantly alters the Selectivity Profile:

- Piperazine: Favors polar pockets (e.g., Kinase hinge regions).
- Piperidine: Favors hydrophobic pockets (e.g., GPCR orthosteric sites, hydrophobic channels in ion channels).

Pharmacological Targets & Mechanisms[1]

Oncology: Apoptosis Induction in NSCLC

Recent studies have validated pyrazine-piperidine amides as potent cytotoxic agents against Calu-6 (non-small cell lung cancer) lines.

- Lead Candidate: Compound 6B (Pyrazine-piperidine amide derivative).[1]
- Potency: IC

values

[1]

- Mechanism of Action (MoA):
 - Cell Cycle Arrest: Induces G2/M phase arrest, preventing mitotic progression.
 - Apoptotic Signaling: Upregulates Caspase-3 and Caspase-8, triggering the extrinsic apoptotic pathway.
 - Tumor Suppressor Activation: Enhances p53 expression, overriding suppressive signaling in resistant cell lines.

CNS Modulation: Serotonergic & Muscarinic Pathways

Drawing on the SAR of the piperazine analog MK-212 (a 5-HT_{2C} agonist), chloropyrazine piperidines are investigated as "silent antagonists" or modulators.

- 5-HT Receptor Affinity: The chloropyrazine moiety mimics the indole ring of serotonin electronically, while the piperidine nitrogen mimics the ethylamine side chain.
- Muscarinic M4 Antagonism: Related pyridazine-piperidine scaffolds have shown sub-micromolar potency (IC₅₀ < 200 nM) as M4 antagonists.[2] The chloropyrazine core serves as a bioisostere to optimize CNS penetration (Brain:Plasma ratio). [2]

Infectious Disease: Antitubercular Activity

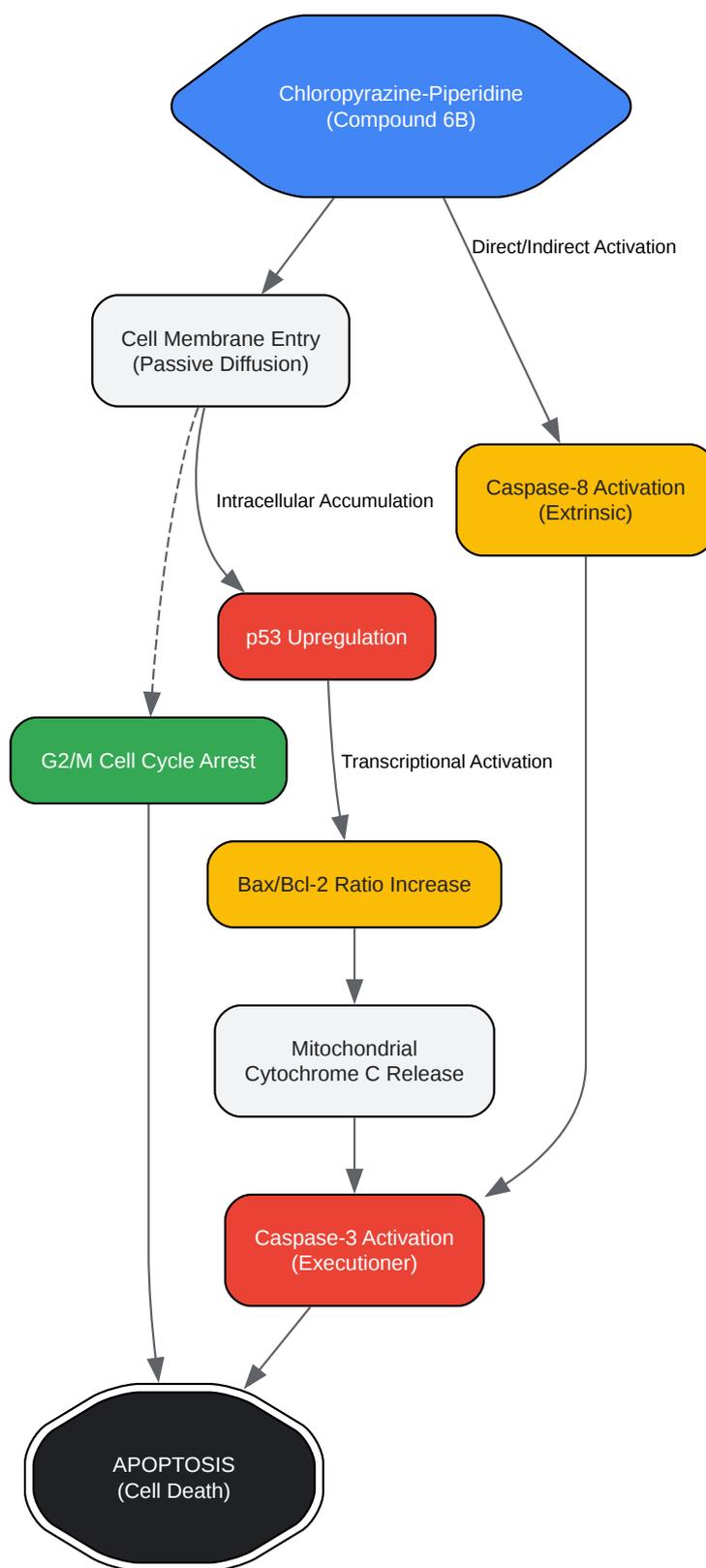
Thiosemicarbazone derivatives of chloropyrazine piperidines have demonstrated activity against *Mycobacterium tuberculosis* (H37Rv strain).

- SAR Insight: Substitution at the C-6 position is critical. Replacing the pyridine ring (common in antituberculars) with pyrazine lowers basicity but maintains efficacy when coupled with a lipophilic piperidine tail.

Visualization: Mechanistic Pathways

Diagram 1: Apoptotic Signaling Pathway (NSCLC)

Caption: Proposed mechanism of action for chloropyrazine-piperidine derivative (Cmpd 6B) in lung cancer cells.



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Experimental Protocols

Synthesis: Nucleophilic Aromatic Substitution (Ar)

This protocol yields 2-chloro-3-(piperidin-1-yl)pyrazine, a versatile intermediate.

Reaction Scheme: 2,3-Dichloropyrazine + Piperidine (+ Base) -> 2-Chloro-3-(piperidin-1-yl)pyrazine

Reagents:

- 2,3-Dichloropyrazine (1.0 eq)^[3]
- Piperidine (1.1 eq)
- Potassium Carbonate () or DIPEA (1.5 eq)
- Solvent: Acetonitrile (MeCN) or DMF.

Step-by-Step Methodology:

- Preparation: In a dry round-bottom flask, dissolve 2,3-dichloropyrazine (150 mg, 1.0 mmol) in anhydrous MeCN (5 mL).
- Addition: Add (207 mg, 1.5 mmol) followed by the dropwise addition of piperidine (108 L, 1.1 mmol) at 0°C.
- Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor via TLC (Hexane:EtOAc 4:1). The pyrazine chlorine is highly activated; heating is rarely required and may promote disubstitution.
- Workup: Dilute with water (20 mL) and extract with Ethyl Acetate (3 x 15 mL). Wash combined organics with brine, dry over , and concentrate in vacuo.

- Purification: Flash column chromatography (, 0-10% EtOAc in Hexanes).
- Yield: Expect 85–95% as a pale yellow oil/solid.

Biological Assay: MTT Cytotoxicity Screen

Objective: Determine IC

against Calu-6 cells.

- Seeding: Plate Calu-6 cells at cells/well in 96-well plates. Incubate for 24h at 37°C/5% .
- Treatment: Dissolve test compounds in DMSO. Treat cells with serial dilutions (0.1 M to 100 M) for 48h. Ensure final DMSO concentration < 0.5%.
- MTT Addition: Add 20 L MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4h.
- Solubilization: Remove supernatant. Add 150 L DMSO to dissolve formazan crystals.
- Measurement: Read absorbance at 570 nm using a microplate reader. Calculate IC using non-linear regression (GraphPad Prism).

Data Presentation: Comparative Activity

Compound Class	Core Scaffold	R-Group (Amine)	Target/Cell Line	Activity (IC50/MIC)	Key Property
Compound 6B	Pyrazine-Amide	Piperidine	Calu-6 (Lung Cancer)	45.21 M	G2/M Arrest
MK-212	Chloropyrazine	Piperazine	5-HT2C (CNS)	< 50 nM	Agonist
Tuberculosatic A	Chloropyrazine	Piperidine	M. tuberculosis	MIC 2-4 g/mL	Non-toxic to HaCaT
M4 Antagonist	Pyridazine	Piperidine	Muscarinic M4	530 nM	High CNS Penetration

Future Outlook & Optimization

The chloropyrazine piperidine scaffold is ripe for Lead Optimization via:

- C-5 Functionalization: The remaining proton on the pyrazine ring can be substituted via C-H activation or lithiation to introduce solubilizing groups.
- Piperidine Rigidification: Using bridged piperidines (e.g., 8-azabicyclo[3.2.1]octane) to lock conformation and improve receptor selectivity.
- PROTAC Design: The chloropyrazine moiety can serve as a warhead linker for Targeted Protein Degradation (TPD) chimeras due to its amenability to SNAr coupling.

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